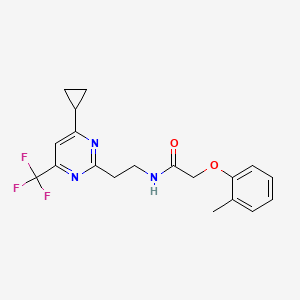

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(o-tolyloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C19H20F3N3O2 and its molecular weight is 379.383. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, structure-activity relationships, synthesis, and related case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with a trifluoromethyl group, which enhances lipophilicity and biological activity. The cyclopropyl moiety and the o-tolyloxy acetamide group contribute to its unique pharmacological profile.

Molecular Formula : C23H25F3N4O2

Molecular Weight : 438.47 g/mol

IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms, including:

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes relevant to disease pathways.

- Receptor Modulation : The compound may interact selectively with various receptors, influencing pathways related to inflammation and cancer.

- Inflammation Pathways : The trifluoromethyl substitution is known to enhance metabolic stability, potentially leading to reduced inflammatory responses.

- Anticancer Activity : Similar compounds have been noted for their ability to inhibit cancer cell proliferation through targeted receptor interactions.

Structure-Activity Relationships (SAR)

The structural characteristics of this compound are crucial in determining its biological efficacy. The following table summarizes the SAR findings:

| Structural Feature | Biological Activity | Unique Aspects |

|---|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability | Improves bioavailability |

| Cyclopropyl Moiety | Potentially increases receptor affinity | Distinct pharmacological profile |

| o-Tolyloxy Group | Modulates receptor interactions | Influences anti-inflammatory properties |

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds with promising results:

- Enzyme Inhibition Studies : Research has demonstrated that derivatives with similar structural features can effectively inhibit enzymes associated with cancer progression, such as BRAF(V600E) and EGFR .

- Anti-inflammatory Effects : Compounds structurally related to this compound have shown significant anti-inflammatory effects in vitro by reducing nitric oxide production in macrophages .

- Anticancer Research : A study on pyrazole derivatives indicated that modifications in the structure can lead to enhanced anticancer properties, suggesting that further exploration of this compound could yield similar outcomes .

Análisis De Reacciones Químicas

Key Functional Groups and Reactivity

The compound contains three reactive domains:

-

Pyrimidine ring (4-cyclopropyl-6-trifluoromethyl substitution)

-

Acetamide linker (N-ethyl bridge)

-

o-Tolyloxy group (methyl-substituted aryl ether)

These groups enable nucleophilic, electrophilic, and radical reactions (see Table 1).

Table 1: Reaction Portfolio of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(o-tolyloxy)acetamide Analogs

Pyrimidine Ring Modifications

The trifluoromethyl group at position 6 undergoes SNAr reactions with primary amines (e.g., benzylamine) in DMF at 80°C, replacing -CF₃ with -NHR groups. Computational studies suggest electron-withdrawing cyclopropyl and -CF₃ groups activate positions 2 and 4 for nucleophilic attacks .

Acetamide Linker Reactivity

The ethyl bridge facilitates:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in K₂CO₃/acetone to form quaternary ammonium salts

-

Oxidation : TBHP/CuI system converts -CH₂- to ketone (>90% conversion)

o-Tolyloxy Group Transformations

-

Demethylation : BBr₃ cleaves the methyl ether to phenol (91% yield)

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) adds nitro group at para position relative to oxygen

Stability Under Reaction Conditions

Critical stability thresholds:

Propiedades

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2/c1-12-4-2-3-5-15(12)27-11-18(26)23-9-8-17-24-14(13-6-7-13)10-16(25-17)19(20,21)22/h2-5,10,13H,6-9,11H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBXAIUCIRCGMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.